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molecular formula C6H2Cl2F3N B123652 2,6-Dichloro-4-(trifluoromethyl)pyridine CAS No. 39890-98-7

2,6-Dichloro-4-(trifluoromethyl)pyridine

Cat. No. B123652
M. Wt: 215.98 g/mol
InChI Key: KVNQWVYYVLCZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895568B2

Procedure details

To a solution of 2,6-dichloro-4-trifluoromethylpyridine (10 g, 46.3 mmol) in methanol (200 mL) was added 25% NaOH/MeOH (12.5 g, 13.2 mL, 231 mmol), which was then stirred at 50° C. for 2 h and then at room temperature overnight. The reaction mixture was extracted with pentane, and the extract was concentrated in vacuo to afford 2-methoxy-6-chloro-4-trifluoromethylpyridine (9.79 g), used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
NaOH MeOH
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4](Cl)[N:3]=1.[OH-:13].[Na+].[CH3:15]O>CO>[CH3:15][O:13][C:4]1[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=[C:2]([Cl:1])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(F)(F)F)Cl
Name
NaOH MeOH
Quantity
13.2 mL
Type
reactant
Smiles
[OH-].[Na+].CO
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was then stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with pentane
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC(=CC(=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.79 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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